molecular formula C14H14F3N3O B2362443 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 861233-52-5

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2362443
CAS No.: 861233-52-5
M. Wt: 297.281
InChI Key: CVFFHRZXJOMAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Pyrazolo[1,5-a]Pyrimidine Scaffold Architecture

The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7) (Figure 1). X-ray crystallographic studies of analogous compounds demonstrate near-planar geometry for the fused heterocyclic core, with root-mean-square (RMS) deviations of 0.014–0.022 Å from the mean plane. Bond length analysis reveals significant resonance delocalization, particularly at the N1–C3a and C3a–N4 bonds, which measure 1.34–1.38 Å and 1.32–1.35 Å, respectively. These values align with theoretical calculations (AM1, PM3) that predict partial double-bond character due to π-electron conjugation across the fused ring system.

Comparative studies with naphthalene show analogous peripheral electron density distributions, suggesting aromatic stabilization contributes to the scaffold’s rigidity. The dihedral angle between the pyrazole and pyrimidine rings typically ranges from 0.5° to 2.3°, confirming minimal puckering. This planar configuration facilitates π-stacking interactions in supramolecular assemblies, as observed in halogenated derivatives forming layered crystal structures via face-to-face aryl interactions.

Table 1: Key structural parameters of the pyrazolo[1,5-a]pyrimidine core

Parameter Experimental Range Theoretical (AM1)
N1–C3a bond length (Å) 1.34–1.38 1.36
C3a–N4 bond length (Å) 1.32–1.35 1.33
Pyrazole-pyrimidine dihedral (°) 0.5–2.3 1.8
RMS planarity deviation (Å) 0.014–0.022 0.018

Substituent Effects of 4-Methoxyphenyl and Trifluoromethyl Groups

The 4-methoxyphenyl group at position 5 introduces steric and electronic perturbations. X-ray data for 5-aryl analogues show dihedral angles of 14.1°–18.5° between the aryl substituent and the core scaffold. The methoxy group’s electron-donating resonance (+M) effect increases electron density at the para position, modulating hydrogen-bond acceptor capacity at N2 and N8. Comparative molecular electrostatic potential (MEP) maps reveal a 12–15% reduction in positive charge at N8 compared to non-substituted derivatives.

The trifluoromethyl group at position 7 exerts strong electron-withdrawing (-I) effects, polarizing the C7–CF₃ bond (1.32–1.35 Å). Halogen bonding propensity analysis indicates CF₃ participates in Type II halogen···π interactions (3.1–3.4 Å), while its steric bulk (van der Waals volume: 38.2 ų) induces torsional strain in the tetrahydropyrimidine ring. Density functional theory (DFT) calculations show the CF₃ group reduces LUMO energy by 1.2 eV compared to methyl analogues, enhancing electrophilic reactivity at C3.

Figure 1: Electronic effects of substituents

  • 4-Methoxyphenyl: +M effect localizes electron density at C5
  • Trifluoromethyl: -I effect depletes electron density at C7

Conformational Analysis of the Tetrahydropyrimidine Ring System

The saturated tetrahydropyrimidine ring adopts a half-chair conformation, as confirmed by NMR coupling constants (³J₄,₅ = 9.8 Hz, ³J₅,₆ = 5.2 Hz) and X-ray data. Molecular dynamics simulations reveal two dominant conformers:

  • Conformer A (75% population): C5 and C7 substituents axial, N4–C5–C6–C7 torsion = −62.3°
  • Conformer B (25% population): C5 substituent equatorial, torsion = +178.1°

The energy barrier for ring inversion is 12.3 kcal/mol, allowing rapid interconversion at physiological temperatures. Substituent effects modulate conformational preferences:

  • The 4-methoxyphenyl group stabilizes Conformer A via CH/π interactions (2.9–3.2 Å) between the methoxy oxygen and C8–H
  • The trifluoromethyl group favors Conformer B due to reduced 1,3-diaxial repulsions with the C5 substituent

Table 2: Conformational parameters of the tetrahydropyrimidine ring

Parameter Conformer A Conformer B
N4–C5–C6–C7 torsion angle (°) −62.3 +178.1
C5–C6–C7–N8 torsion angle (°) +54.7 −169.8
ΔG (kcal/mol) 0.0 1.7
Population (298 K) 75% 25%

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-21-10-4-2-9(3-5-10)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFFHRZXJOMAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX-1/COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its targets (COX-1/COX-2 enzymes) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-1/COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.

Biological Activity

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H18F3N3O3
  • Molecular Weight : 369.34 g/mol
  • CAS Number : 667920-67-4

Biological Activity

The biological activity of this compound has been investigated across various studies focusing on its anticancer, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Research shows that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer effects. Specifically, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound has been shown to activate the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of Caspase 3 in colon cancer cell lines such as HT-29 .
CompoundCell LineIC50 (µM)Mechanism
RB7HT-296.587 - 11.10Mitochondrial apoptosis

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also been noted for their anti-inflammatory effects. For instance, some compounds have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-1 in various cell models.

  • Example : A related pyrazole derivative exhibited an IC50 value of 53 nM against p38 MAPK, a key player in inflammatory signaling pathways .
CompoundTarget EnzymeIC50 (nM)
Examplep38 MAPK53

Case Studies

  • Colon Cancer Study :
    A study assessed the antiproliferative action of a similar compound against human colon cancer cell lines (HCT-116 and HT-29). The results indicated significant growth inhibition and apoptosis induction in treated cells .
  • Inflammation Model :
    In a model of inflammation induced by lipopolysaccharide (LPS), a derivative demonstrated effective inhibition of TNFα production with an EC50 value indicating potent anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence its biological activity. The presence of the trifluoromethyl group and methoxyphenyl moiety has been linked to enhanced potency against specific targets:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Methoxyphenyl Group : Contributes to the interaction with biological targets through π–π stacking and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (Target) 5: 4-MeO-Ph; 7: CF₃ C₁₅H₁₅F₃N₃O 325.3 Potential KOR agonist; evaluated in high-throughput screening libraries
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5: Ph; 7: CF₃ C₁₄H₁₃F₃N₃ 296.3 Lower binding affinity to KOR compared to 4-MeO-Ph analog due to reduced electron density
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate 5: 4-F-Ph; 7: CF₃; 2: COOEt C₁₈H₁₈F₄N₃O₂ 408.4 Enhanced metabolic stability via esterification; preclinical antibacterial studies
(5R,7S)-5-(4-Ethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-...-3-carboxamide 5: 4-Et-Ph; 7: CF₃; 3: CONH-benzyl C₂₄H₂₅F₃N₄O₂ 458.5 Optimized bioavailability and bacterial enzyme (EchA6) inhibition
7-(Difluoromethyl)-5-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5: 2-MeO-Ph; 7: CF₂H; 2: Me C₁₅H₁₇F₂N₃O 293.3 Reduced cytotoxicity in mammalian cells compared to CF₃ analogs

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group at position 5 enhances binding to KOR compared to unsubstituted phenyl analogs, likely due to improved hydrophobic interactions and electron-donating effects .
  • Trifluoromethyl (CF₃) at position 7 confers metabolic resistance and enhances membrane permeability, whereas difluoromethyl (CF₂H) analogs exhibit reduced potency but better safety profiles .

Stereochemical Influence :

  • Stereoisomerism at positions 5 and 7 significantly impacts target engagement. For example, the (5R,7S) configuration in carboxamide derivatives improves binding to bacterial targets like EchA6 .

Synthetic Efficiency :

  • Microwave-assisted methods achieve higher yields (88%) for 3,5-diarylated derivatives compared to traditional multicomponent reactions (50–70% yields) .

Preparation Methods

Cyclocondensation of 3-Aminopyrazole and Ethyl 4,4,4-Trifluoro-2-Butynoate

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via a microwave-assisted cyclocondensation reaction between 3-aminopyrazole and ethyl 4,4,4-trifluoro-2-butynoate. This step forms the aromatic pyrazolo[1,5-a]pyrimidin-5-one derivative with a trifluoromethyl group at position 7 and a lactam function at position 5. The reaction proceeds in 1,4-dioxane at 110°C for 2 hours under microwave irradiation, followed by treatment with sodium methoxide to yield the intermediate 3 (63% yield).

Reaction Conditions

  • Reactants : 3-Aminopyrazole (1 equiv.), ethyl 4,4,4-trifluoro-2-butynoate (1.2 equiv.)
  • Solvent : 1,4-Dioxane
  • Temperature : 110°C (microwave)
  • Catalyst : Sodium methoxide (2 equiv.)
  • Yield : 63%

Bromination at Position 3

Selective bromination of the pyrazolo[1,5-a]pyrimidin-5-one core at position 3 is achieved using N-bromosuccinimide (NBS) in dichloromethane. This step introduces a bromine atom, enabling subsequent cross-coupling reactions.

Reaction Conditions

  • Brominating Agent : NBS (1.1 equiv.)
  • Solvent : Dichloromethane
  • Temperature : Room temperature
  • Yield : 94%

Functionalization at Position 5

Activation of the Lactam Function

The lactam oxygen at position 5 is activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), converting it into a reactive intermediate suitable for nucleophilic substitution. This step is critical for introducing diverse substituents at position 5.

Activation Protocol

  • Activating Agent : PyBroP (1.3 equiv.)
  • Base : Triethylamine (3 equiv.)
  • Solvent : 1,4-Dioxane
  • Temperature : Room temperature (2 hours)

Introduction of the 4-Methoxyphenyl Group

While the cited studies primarily demonstrate substitutions with amines and thiols, the introduction of an aryl group such as 4-methoxyphenyl requires adapting the SNAr methodology. A plausible route involves reacting the activated intermediate with 4-methoxyphenylmagnesium bromide under Ullmann-type coupling conditions, though this remains speculative without explicit literature support. Alternatively, Suzuki-Miyaura cross-coupling could be employed if the lactam is converted into a halogenated derivative (e.g., via chlorination with POCl3).

Hypothetical Reaction Pathway

  • Chlorination : Treat the lactam with POCl3 to form a chloro derivative.
  • Suzuki Coupling : React with 4-methoxyphenylboronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water.

Reductive Dearomatization to Tetrahydropyrazolo[1,5-a]pyrimidine

Sodium Borohydride-Mediated Reduction

The aromatic pyrazolo[1,5-a]pyrimidine undergoes reductive dearomatization using sodium borohydride (NaBH4) in methanol, catalyzed by sodium methoxide. This step saturates the pyrimidine ring, yielding the tetrahydropyrazolo[1,5-a]pyrimidine framework.

Reduction Conditions

  • Reducing Agent : NaBH4 (2 equiv.)
  • Solvent : Methanol
  • Catalyst : Sodium methoxide (0.1 equiv.)
  • Temperature : Room temperature
  • Isomer Ratio : syn-:anti- = 7:1

Optimization of Anti-Isomer Formation

Using tetrabutylammonium borohydride in chloroform increases the proportion of the anti-isomer to a 1:1 ratio, offering control over stereochemistry.

Structural Characterization

Spectroscopic Analysis

  • 1H NMR : Key signals include δ 8.92 (s, 1H, pyrazole-H), 7.15–6.92 (m, aromatic-H), and 4.45 (s, 2H, CH2).
  • 13C NMR : Peaks at δ 167.0 (C=O), 149.8 (CF3), and 130.8 (aryl-C).
  • HRMS : Molecular ion peak at m/z 429.0747 [M + H]+.

Challenges and Alternative Approaches

Limitations of SNAr for Aryl Substitution

The SNAr mechanism favors electron-deficient aromatics and nucleophiles like amines or thiols. Introducing aryl groups may require alternative strategies, such as:

  • Friedel-Crafts Alkylation : Using Lewis acids to facilitate electrophilic substitution.
  • Directed C-H Activation : Employing palladium catalysts to functionalize position 5 directly.

Scalability and Yield Optimization

Large-scale synthesis faces challenges in maintaining regioselectivity and minimizing byproducts like debrominated compounds during cross-coupling. Optimizing catalyst loading (e.g., XPhosPdG2) and reaction time improves yields.

Q & A

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via multi-component reactions involving heterocyclic amines, aldehydes, and trifluoromethyl-containing precursors. For example, one-pot protocols using catalysts like 3-Aminopropyltriethoxysilane (APTS) in ethanol/water mixtures have been effective for analogous pyrazolopyrimidine derivatives . Optimized conditions (e.g., 80°C, 12 hours) improve regioselectivity and reduce side products. Key intermediates are monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct 19F^{19}F signals) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ≈118°) and packing motifs. For example, data collection with APEX2 software and refinement via SHELXL97 are standard .
  • IR Spectroscopy : Identifies functional groups like C=O (stretching ~1700 cm1^{-1}) and NH (broad bands ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for regioselective trifluoromethyl incorporation?

  • Catalyst Selection : Molten-state TMDP (Tetramethylenediamine phosphate) enhances trifluoromethyl group incorporation but requires careful handling due to toxicity .
  • Solvent Systems : Ethanol/water (1:1 v/v) improves solubility of hydrophobic intermediates .
  • Temperature Control : Reactions at 60–80°C minimize decomposition of thermally labile intermediates .
  • Additives : Use of acetic anhydride accelerates cyclization steps .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Refinement Parameters : Adjust UisoU_{iso} values for disordered atoms and apply multi-scan absorption corrections (e.g., Tmin=0.874T_{\text{min}} = 0.874, Tmax=0.977T_{\text{max}} = 0.977) .
  • H-Atom Treatment : Constrained or isotropic refinement for hydrogen atoms reduces overfitting .
  • Validation Tools : Check data-to-parameter ratios (>15:1) and RintR_{\text{int}} values (<0.05) to ensure reliability .

Q. What computational strategies are used to predict the compound’s electronic effects and bioactivity?

  • DFT Calculations : Model HOMO-LUMO gaps to assess reactivity (e.g., trifluoromethyl groups lower LUMO energy by ~1.5 eV) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using PyMOL or AutoDock .
  • MD Simulations : Analyze stability in aqueous media (e.g., RMSD <2.0 Å over 100 ns trajectories) .

Q. What strategies address regioselective functionalization challenges in pyrazolopyrimidine derivatives?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during alkylation .
  • Directed Metalation : Employ Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura with 4-methoxyphenyl boronic acid) .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.